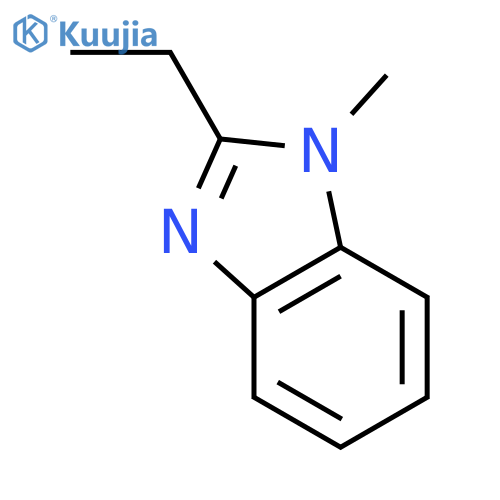Cas no 14754-42-8 (2-ethyl-1-methyl-1H-1,3-benzodiazole)

14754-42-8 structure
商品名:2-ethyl-1-methyl-1H-1,3-benzodiazole
2-ethyl-1-methyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole,2-ethyl-1-methyl-
- 1H-Benzimidazole,2-ethyl-1-methyl-(9CI)
- 2-Ethyl-1-methyl-1H-benzimidazole
- 1-methyl-2-ethylbenzimidazole
- 2-Aethyl-1-methyl-1H-benzimidazol
- 2-ethyl-1-methyl-1H-benzoimidazole
- 2-ethyl-1-methyl-4(1H)-quinolone
- 2-ethyl-1-methyl-4-quinolone
- 2-ethyl-1-methylbenzimidazole
- 2-ethyl-1-methyl-benzimidazole
- 4(1H)-Quinolinone, 2-ethyl-1-methyl-
- ACMC-20mz63
- CTK0F1932
- SureCN9393538
- 2-ethyl-1-methyl-1H-1,3-benzodiazole
- EN300-111106
- CS-0300615
- SCHEMBL757031
- 2-Ethyl-1-methyl-1H-benzo[d]imidazole
- EU-0034608
- 14754-42-8
- AKOS002170042
-
- インチ: InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3
- InChIKey: KMZUNPOOESGZLF-UHFFFAOYSA-N
- ほほえんだ: C(C1N(C)C2C=CC=CC=2N=1)C
計算された属性
- せいみつぶんしりょう: 160.100048391g/mol
- どういたいしつりょう: 160.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 17.8Ų
2-ethyl-1-methyl-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111106-5.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 5g |
$1862.0 | 2023-06-10 | ||
| Enamine | EN300-111106-2.5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 2.5g |
$1260.0 | 2023-10-27 | |
| Enamine | EN300-111106-0.1g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.1g |
$221.0 | 2023-10-27 | |
| Enamine | EN300-111106-0.5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.5g |
$501.0 | 2023-10-27 | |
| Enamine | EN300-111106-1g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 1g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-111106-10.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 10g |
$2762.0 | 2023-06-10 | ||
| Enamine | EN300-111106-0.05g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.05g |
$149.0 | 2023-10-27 | |
| Enamine | EN300-111106-0.25g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.25g |
$315.0 | 2023-10-27 | |
| Enamine | EN300-111106-1.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 1g |
$642.0 | 2023-06-10 | ||
| Enamine | EN300-111106-5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 5g |
$1862.0 | 2023-10-27 |
2-ethyl-1-methyl-1H-1,3-benzodiazole 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
14754-42-8 (2-ethyl-1-methyl-1H-1,3-benzodiazole) 関連製品
- 2735-62-8(2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
